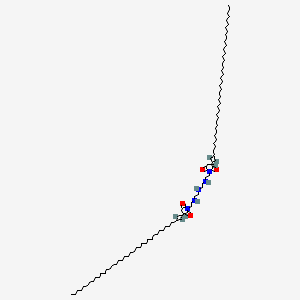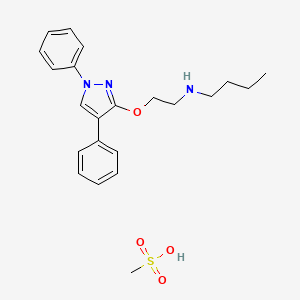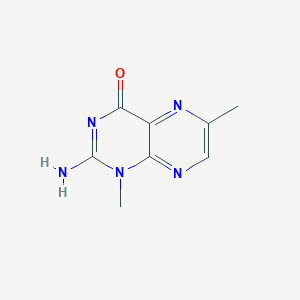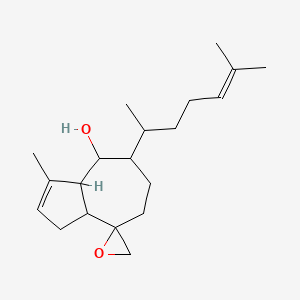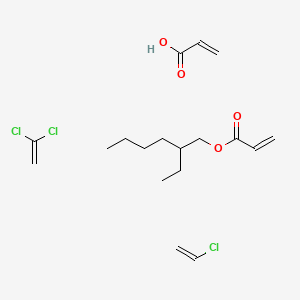![molecular formula C13H18O4 B14505391 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one CAS No. 63834-66-2](/img/structure/B14505391.png)
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a phenyl ring substituted with a butanone group and a dihydroxypropoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-chloropropane in the presence of a base to form the intermediate 4-(3-chloropropoxy)benzaldehyde. This intermediate is then reacted with 1-butanone under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one involves its interaction with various molecular targets and pathways. The dihydroxypropoxy side chain can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can interact with hydrophobic pockets in proteins, affecting their function. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Similar structure but with two phenyl rings and a propane backbone.
1,3-di-O-[2′,2′-di-(p-phenylene)isopropylidene]-glycerol: Contains a glycerol backbone with phenyl substitutions.
Uniqueness
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one is unique due to its specific combination of a butanone group and a dihydroxypropoxy side chain, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63834-66-2 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-[4-(2,3-dihydroxypropoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C13H18O4/c1-2-3-13(16)10-4-6-12(7-5-10)17-9-11(15)8-14/h4-7,11,14-15H,2-3,8-9H2,1H3 |
Clé InChI |
OJSIHOCBTHOQJA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC=C(C=C1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


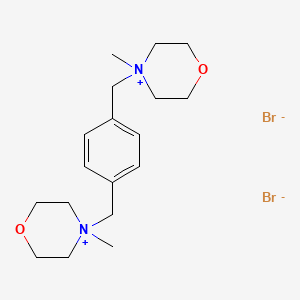
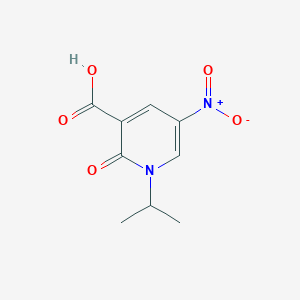
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
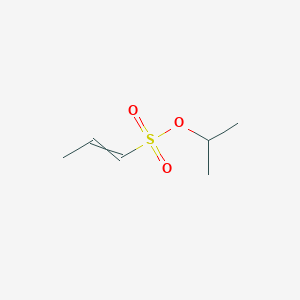
silane](/img/structure/B14505345.png)
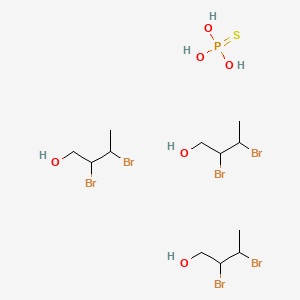
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
